molecular formula C20H25NO6 B11221784 Diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11221784
M. Wt: 375.4 g/mol
InChI Key: RQHZCPGYDMLIFC-UHFFFAOYSA-N
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Description

Diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with a 2,3-dimethoxyphenyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through a multicomponent Hantzsch dihydropyridine reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. For example, the reaction can be carried out by stirring 2,3-dimethoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol at 80°C for 2 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for higher yields and purity, and the process would be scaled up using industrial reactors and equipment.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as ion channels or enzymes. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. This interaction can lead to various physiological effects, including vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of the dihydropyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25NO6/c1-6-26-19(22)14-11-21(3)12-15(20(23)27-7-2)17(14)13-9-8-10-16(24-4)18(13)25-5/h8-12,17H,6-7H2,1-5H3

InChI Key

RQHZCPGYDMLIFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=C(C(=CC=C2)OC)OC)C(=O)OCC)C

Origin of Product

United States

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